XMD16-5

Descripción general

Descripción

XMD16-5 es un potente inhibidor de la tirosina quinasa no receptora 2 (TNK2). Ha demostrado una eficacia significativa en la inhibición del crecimiento de líneas celulares que expresan el mutante TNK2, particularmente aquellas con mutaciones D163E y R806Q . El compuesto se ha asociado con posibles aplicaciones terapéuticas en el tratamiento de varios cánceres, incluidos los cánceres de pulmón, próstata y mama .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de XMD16-5 implica varios pasos, comenzando con la preparación de compuestos intermedios. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con temperaturas de reacción mantenidas a temperatura ambiente o ligeramente elevadas .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

XMD16-5 experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el grupo piperidinilo

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos . Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para garantizar la especificidad y el rendimiento.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener actividades y propiedades biológicas alteradas .

Aplicaciones Científicas De Investigación

In Vitro Studies

Research has demonstrated that XMD16-5 exhibits potent anti-proliferative effects across various cancer cell lines. For instance, a study conducted on leukemia cells showed that this compound effectively reduced cell viability when tested against primary patient samples. The compound's IC50 values indicated significant sensitivity in cells harboring activating mutations of TNK2, suggesting its potential as a therapeutic agent for specific genetic profiles in leukemia .

In Vivo Studies

In mouse xenograft models, this compound has shown promising results. When administered to mice implanted with human tumor cells expressing TNK2, the compound significantly inhibited tumor growth compared to control groups treated with vehicle solutions. This underscores its potential utility as an effective treatment option for tumors that are reliant on TNK2 signaling .

Case Study 1: Acute Myeloid Leukemia (AML)

In a clinical investigation focusing on acute myeloid leukemia (AML), researchers utilized this compound to target specific genetic mutations associated with TNK2. The study demonstrated that patients with AML exhibiting truncation mutations in TNK2 showed marked sensitivity to treatment with this compound. The results were promising enough to warrant further exploration into personalized treatment strategies based on genetic profiling .

Case Study 2: Solid Tumors

Another significant application of this compound was observed in solid tumors characterized by aberrant TNK2 activity. A cohort study involving various solid tumors revealed that patients with tumors harboring TNK2 mutations responded favorably to treatment with this compound. The study highlighted the importance of identifying actionable genomic lesions to optimize therapeutic outcomes .

Data Table: Summary of Research Findings

Mecanismo De Acción

XMD16-5 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa no receptora 2 (TNK2). El compuesto se une al sitio de unión a ATP de TNK2, previniendo su fosforilación y posterior activación . Esta inhibición interrumpe las vías de señalización descendentes involucradas en la proliferación y supervivencia celular, lo que lleva a una reducción del crecimiento tumoral y la metástasis .

Comparación Con Compuestos Similares

Compuestos Similares

XMD8-87: Otro potente inhibidor de TNK2 con efectos inhibitorios similares sobre la fosforilación de TNK2.

AIM-100: Un inhibidor de TNK2 con una estructura química diferente pero similar actividad biológica.

Singularidad

XMD16-5 es único en su alta potencia y selectividad para TNK2, particularmente contra las mutaciones D163E y R806Q . Su capacidad para inhibir la fosforilación de TNK2 con efectos mínimos fuera del objetivo lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer .

Actividad Biológica

XMD16-5 is a potent small molecule inhibitor primarily targeting the tyrosine kinase non-receptor 2 (TNK2), which plays a crucial role in various malignancies, particularly hematological cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and its potential therapeutic applications.

This compound functions as a selective inhibitor of TNK2, which is implicated in several oncogenic processes. By inhibiting TNK2, this compound disrupts key signaling pathways that contribute to tumor growth and survival. The compound has shown to inhibit the phosphorylation of TNK2 truncation mutations, which are often found in solid tumors and hematological malignancies. This inhibition is critical as it targets aberrant signaling that promotes oncogenesis .

Key Mechanisms:

- Inhibition of TNK2 activity leads to reduced activation of downstream pro-tumorigenic pathways.

- Suppression of cytokinesis and induction of endoreduplication in various cancer cell lines through inhibition of Aurora kinase activities .

- Targeting multiple kinases, including platelet-derived growth factor receptor (PDGFR), enhances its therapeutic potential across different tumor types .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound against various cancer cell lines, particularly focusing on its effects on cell viability and proliferation.

Table 1: Efficacy of this compound in Preclinical Models

In a study involving acute myeloid leukemia (AML) specimens, this compound demonstrated effectiveness against cells harboring specific TNK2 mutations, with IC50 values significantly lower than the cohort median for other inhibitors like dasatinib . This suggests that this compound may be particularly beneficial for patients with rare oncogenic mutations in TNK2.

Case Studies

Case Study 1: Acute Myeloid Leukemia

In a cohort study involving patients with AML, genomic sequencing identified actionable mutations within TNK2. Functional screening using this compound revealed that patients with these mutations exhibited heightened sensitivity to the compound. The integration of genomic data with functional assays allowed for better prediction of drug sensitivity, highlighting the importance of personalized medicine approaches in oncology .

Case Study 2: Solid Tumors

Another study assessed the impact of this compound on solid tumor models with TNK2 truncation mutations. The compound effectively inhibited tumor growth and induced apoptosis in vitro, supporting its potential as a therapeutic agent for solid tumors characterized by TNK2 dysregulation .

Propiedades

IUPAC Name |

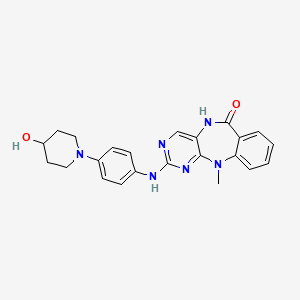

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLKBEPKKDHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions XMD16-5 as a novel TNK2 inhibitor. What makes this compound potentially advantageous compared to existing treatments like dasatinib?

A1: While dasatinib demonstrates activity against TNK2, it functions as a multi-kinase inhibitor, meaning it affects a broad range of kinases within the body. [] This lack of specificity can lead to off-target effects and potential toxicity. this compound, on the other hand, exhibits greater selectivity for TNK2. [] This targeted inhibition holds promise for a more favorable safety profile and reduced side effects compared to broader-acting inhibitors like dasatinib.

Q2: The study employed a unique approach combining kinase inhibitor screening with genomic analysis. Can you elaborate on how this approach led to the identification of TNK2 as a potential drug target?

A2: Researchers utilized a powerful combination of techniques to pinpoint TNK2. First, they conducted kinase inhibitor screens on primary patient leukemia samples. [] This functional screening identified kinases sensitive to specific inhibitors. Simultaneously, they performed deep sequencing to uncover genetic alterations within the same patient samples. [] Finally, they employed the HitWalker algorithm, a computational tool that integrates functional screening data with genomic data. This algorithm prioritizes mutated genes closely associated with drug sensitivity patterns observed in the screens. [] Through this integrated approach, TNK2 mutations were identified as high-ranking potential therapeutic targets in AML and CMML leukemia samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.